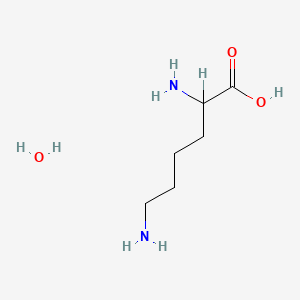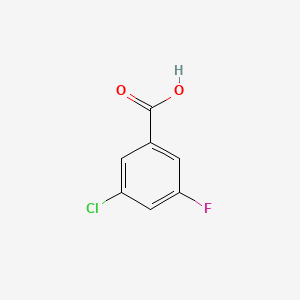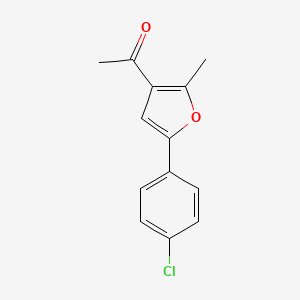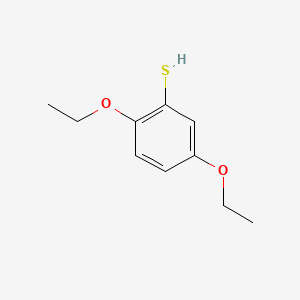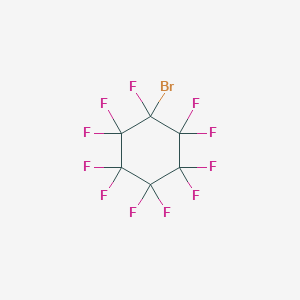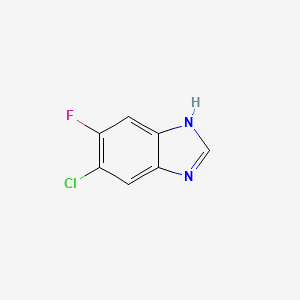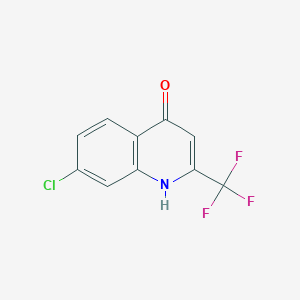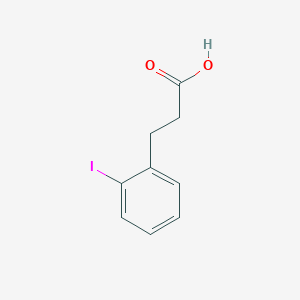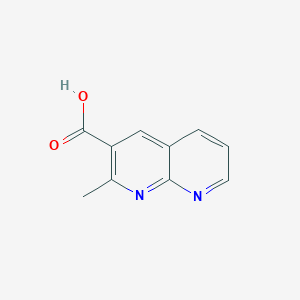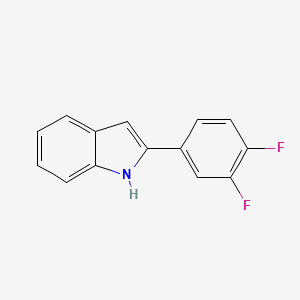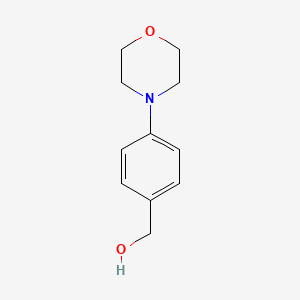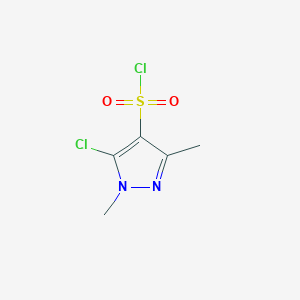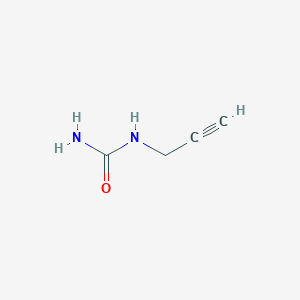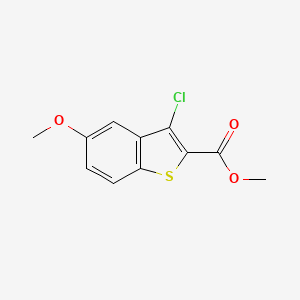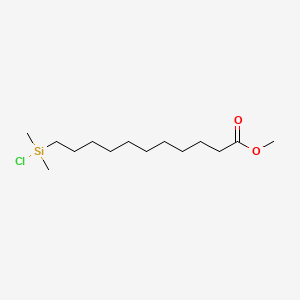
Methyl 11-(chlorodimethylsilyl)undecanoate
Overview
Description
“Methyl 11-(chlorodimethylsilyl)undecanoate” is a chemical compound . It’s also known as “(10-CARBOMETHOXYDECYL)DIMETHYLCHLOROSILANE”, “11-(chlorodimethylsilyl)-undecanoicacimethylester”, “11-(Chlorodimethylsilyl)undecanoic acid methyl ester”, “11-(Dimethylchlorosilyl)undecanoic acid methyl ester”, and "Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester" .
Molecular Structure Analysis
“Methyl 11-(chlorodimethylsilyl)undecanoate” has a similar structure to “Methyl 11-(hydroxydimethylsilyl)undecanoate” and "Methyl 2-(chlorodimethylsilyl)undecanoate" . These compounds contain multiple bonds, rotatable bonds, double bonds, and ester groups .Physical And Chemical Properties Analysis
“Methyl 11-(chlorodimethylsilyl)undecanoate” is likely a liquid at room temperature . It has a similar structure to “Methyl 11-(hydroxydimethylsilyl)undecanoate” and “Methyl 2-(chlorodimethylsilyl)undecanoate”, which have a total of 46-47 bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, and ester groups .Scientific Research Applications
Antioxidants and Corrosion Inhibitors
Methyl 11-(chlorodimethylsilyl)undecanoate derivatives have demonstrated effectiveness as antioxidants for methyl oleate and as corrosion inhibitors. The derivatives showed significant protective effects against corrosion in metals like mild steel, aluminum, zinc, and brass, emphasizing their utility in enhancing the durability of metals in various environments (Takaoka, Takahashi, & Toyama, 1968).
Polymer Brush Grafting
This compound has been utilized in the efficient synthesis of initiators for grafting polymer brushes from gold surfaces, indicating its importance in the development of advanced materials with specific surface properties (Belegrinou, Malinova, Masciadri, & Meier, 2010).
HIV Inhibitor Polyanions
Synthesis of telomers from Methyl 11-(N-acryloyl-N-alkylamino)undecanoates, which are potential candidates for generating HIV inhibitor polyanions, showcases the compound's potential in medical research and drug development (Leydet, Barragan, Boyer, Roque, Pucci, & Pavia, 1995).
Carbon Steel Protection
Studies have demonstrated the compound's derivatives as effective corrosion inhibitors for carbon steel in acidic environments, contributing to the extension of metal lifecycle and reduction in maintenance costs (Chauhan, Quraishi, Mazumder, Ali, Aljeaban, & Alharbi, 2020).
Heavy Metal Extraction
Research has applied the compound in the development of new extraction methods for heavy metals from soil and vegetables, highlighting its role in environmental science and food safety (Habibollahi, Karimyan, Arfaeinia, Mirzaei, Safari, Akramipour, Sharafi, & Fattahi, 2018).
Safety And Hazards
properties
IUPAC Name |
methyl 11-[chloro(dimethyl)silyl]undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29ClO2Si/c1-17-14(16)12-10-8-6-4-5-7-9-11-13-18(2,3)15/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVPSFFFPDOOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202022 | |
| Record name | Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 11-(chlorodimethylsilyl)undecanoate | |
CAS RN |
53749-38-5 | |
| Record name | 10-(Carbomethoxy)decyldimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53749-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 11-(chlorodimethylsilyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(Carbomethoxy)decyldimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



